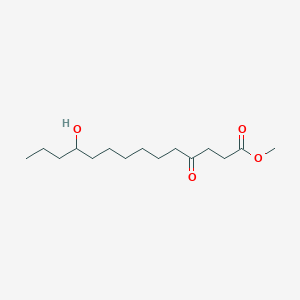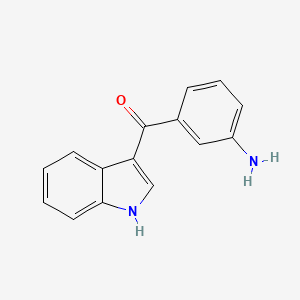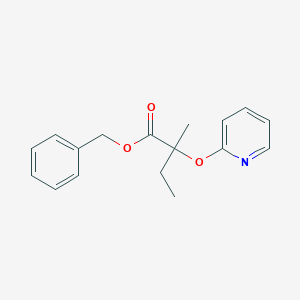
benzyl 2-methyl-2-pyridin-2-yloxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl 2-methyl-2-pyridin-2-yloxybutanoate is an organic compound that features a benzyl group, a pyridyloxy group, and a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-methyl-2-pyridin-2-yloxybutanoate typically involves the reaction of benzyl alcohol with 2-(2-pyridyloxy)-2-methylbutanoic acid. This esterification reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced using reagents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridyloxy group, where nucleophiles such as amines or thiols replace the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
benzyl 2-methyl-2-pyridin-2-yloxybutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-methyl-2-pyridin-2-yloxybutanoate involves its interaction with specific molecular targets and pathways. The pyridyloxy group can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and receptors.
Comparison with Similar Compounds
- Benzyl 2-(2-pyridyloxy)propanoate
- Benzyl 2-(2-pyridyloxy)butanoate
- Benzyl 2-(2-pyridyloxy)pentanoate
Comparison: benzyl 2-methyl-2-pyridin-2-yloxybutanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl 2-methyl-2-pyridin-2-yloxybutanoate |
InChI |
InChI=1S/C17H19NO3/c1-3-17(2,21-15-11-7-8-12-18-15)16(19)20-13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
KJZZFHGKLQOGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CC=CC=C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



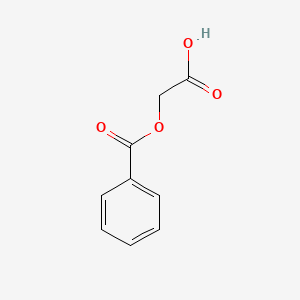

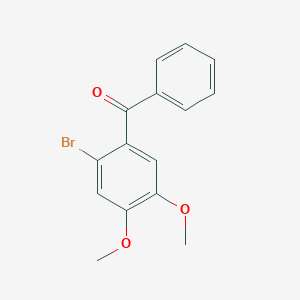
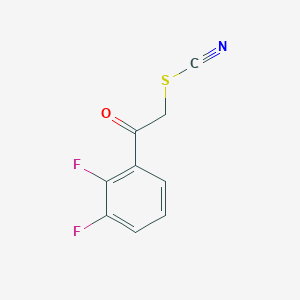
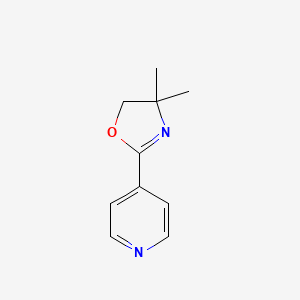
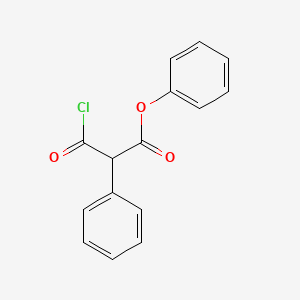
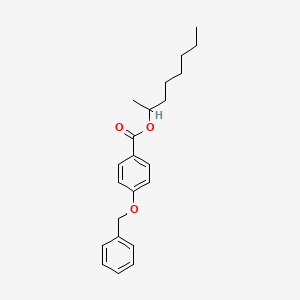
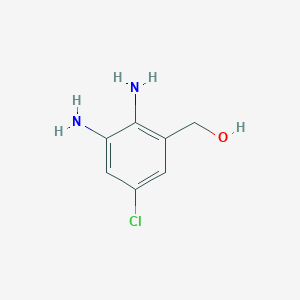
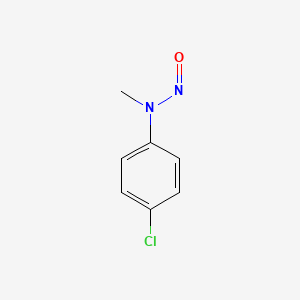
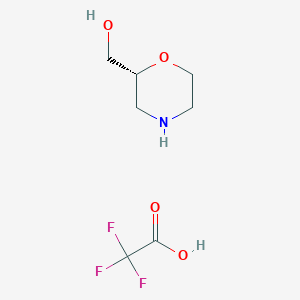
![2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one](/img/structure/B8560805.png)
